Benzyl {[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetate
Description
Benzyl {[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetate is a synthetic organic compound featuring a benzoxazole core substituted with a 4-fluorophenyl group at the 3-position and a benzyl ester-linked acetoxy group at the 6-position.
Properties
IUPAC Name |
benzyl 2-[[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO4/c23-17-8-6-16(7-9-17)22-19-11-10-18(12-20(19)28-24-22)26-14-21(25)27-13-15-4-2-1-3-5-15/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBXQYAMUYHEMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl {[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetate typically involves the following steps:
Formation of the 1,2-benzoxazole ring: This can be achieved through the cyclization of an appropriate ortho-aminophenol derivative with a suitable carboxylic acid or its derivative.
Introduction of the 4-fluorophenyl group: This step involves the substitution of a hydrogen atom on the benzoxazole ring with a 4-fluorophenyl group, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Attachment of the benzyl group: The final step involves the esterification of the benzoxazole derivative with benzyl acetate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Benzyl {[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The benzoxazole ring and the benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines.
Scientific Research Applications
Benzyl {[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl {[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
a) Benzyl [(4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate (CAS 307549-99-1)
- Core Structure : Replaces the benzoxazole with a benzo[c]chromen ring fused to a cyclohexene system.
- Substituents : A 4-methyl group and a ketone at the 6-position, contrasting with the fluorophenyl group in the target compound.
- Implications : The benzo[c]chromen core may confer greater lipophilicity, while the ketone group could enhance hydrogen-bonding interactions. The absence of fluorine might reduce electron-withdrawing effects compared to the target compound .
b) 2-(3-Methyl-2-oxo-3H-benzoxazol-6-yl)-2-oxoethyl (4-Fluorophenyl)acetate (CAS 1245623-98-6)
- Core Structure : Shares the benzoxazole motif but includes a 3-methyl-2-oxo substituent.
- Ester Group : The acetoxy group is replaced by a 2-oxoethyl ester linked to a 4-fluorophenylacetate moiety.
- Implications : The additional carbonyl group may increase metabolic susceptibility, while the 4-fluorophenylacetate chain could alter steric interactions in biological targets .
Benzoate Esters with Varied Substituents
The compound belongs to the broader class of benzoate esters, which exhibit diverse pharmacological and industrial applications. Key comparisons include:
| Compound Name | CAS # | Core Structure | Key Substituents | Potential Applications |
|---|---|---|---|---|
| Target Compound | Not listed | 1,2-Benzoxazole | 3-(4-Fluorophenyl), 6-(benzyl ester) | Understudied; possible CNS or enzyme modulation |
| Phenyl Benzoate | 93-99-2 | Benzene | Phenyl ester | Fragrance, plasticizer |
| Methyl Benzoate | 93-58-3 | Benzene | Methyl ester | Solvent, flavoring agent |
| Isopropyl Benzoate | 939-48-0 | Benzene | Branched aliphatic ester | Cosmetic emollient |
| cis-3-Hexenyl Benzoate | 25152-85-6 | Benzene | Unsaturated aliphatic ester | Plant volatile, insect attractant |
Key Observations :
- Aliphatic esters (e.g., methyl, isopropyl) are more volatile and less stable under physiological conditions compared to aromatic esters like the target compound .
Research Findings and Implications
- Synthetic Accessibility : The benzoxazole core is synthetically tractable via cyclization reactions, but the fluorophenyl group requires careful regioselective substitution .
- Stability : The benzyl ester may confer resistance to hydrolysis compared to aliphatic esters, as seen in related compounds like phenyl benzoate .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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